molecular formula C13H12N2 B096700 2,3-Dimethylbenzo[e]benzimidazole CAS No. 18838-79-4

2,3-Dimethylbenzo[e]benzimidazole

Cat. No. B096700
CAS RN: 18838-79-4
M. Wt: 196.25 g/mol
InChI Key: ZTEQLQJAYZVHMO-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To a solution of 8.56 g of 2-methyl-1H-naphth[1,2-d]imidazole in 100 ml of tetrahydrofuran was added over a period of 15 minutes 2.25 g of 50% sodium hydride in oil and the mixture allowed to stir for 20 minutes. Methyl iodide (2.93 ml) was added over a 5-minute period and the reaction mixture allowed to stir at room temperature overnight. The reaction mixture was poured into water and the pH adjusted to 2 with 12N hydrochloric acid. The aqueous acid was extracted with chloroform (2×100 ml) and the pH adjusted to 10 with ammonium hydroxide. The aqueous base was extracted with chloroform (2×100 ml) and the combined extracts dried and concentrated to give 7.75 g of the isomers as a tan solid.
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][C:5]2[C:7]3[C:12]([CH:13]=[CH:14][C:4]=2[N:3]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[H-].[Na+].[CH3:17]I.Cl>O1CCCC1.O>[CH3:1][C:2]1[N:3]([CH3:17])[C:4]2[CH:14]=[CH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.56 g
Type
reactant
Smiles
CC1=NC2=C(N1)C1=CC=CC=C1C=C2
Name
Quantity
2.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.93 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous acid was extracted with chloroform (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous base was extracted with chloroform (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the combined extracts dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 7.75 g of the isomers as a tan solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CC=1N(C2=C(N1)C1=CC=CC=C1C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.